

Technical Guide: Characterization and Physical Profiling of Bromo-Dimethyl-Pyrazole Aldehydes

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Compound of Interest

Compound Name:	5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde
CAS No.:	1268522-54-8
Cat. No.:	B2723137

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Executive Summary

The bromo-dimethyl-pyrazole aldehydes represent a privileged scaffold in medicinal chemistry, particularly as intermediates for p38 MAP kinase inhibitors and various agrochemical fungicides. The presence of the aldehyde handle allows for reductive amination or olefination, while the bromine substituent facilitates Suzuki-Miyaura cross-coupling.

However, the synthesis of these cores is plagued by regioisomerism (1,3-dimethyl vs. 1,5-dimethyl substitution patterns), which significantly alters physical properties and biological activity. This guide provides a technical breakdown of the physical characteristics, specifically focusing on 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS 33984-26-2), and establishes a protocol for distinguishing it from its isomers and oxidation byproducts.[1]

Chemical Identity & Nomenclature[1][2][3][4][5]

Precise nomenclature is critical due to the tautomeric nature of pyrazole precursors.

Attribute	Target Compound	Primary Regioisomer	Oxidation Impurity
IUPAC Name	4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde	4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde	4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
CAS Number	33984-26-2	1489593-82-9	5775-88-2
Structure	5-membered ring, N1-Methyl, C3-Methyl, C4-Bromo, C5-Formyl	5-membered ring, N1-Methyl, C5-Methyl, C4-Bromo, C3-Formyl	Carboxylic acid at C5 instead of Aldehyde
Key Feature	Steric crowding at C5 (Aldehyde near N-Methyl)	Less sterically hindered	H-bond donor (dimerizes)

Physical Characterization Profile

Melting Point Analysis

The melting point (MP) serves as the primary "quick-check" for purity and identity. A common error in early-stage development is confusing the aldehyde with its oxidized carboxylic acid derivative, which melts significantly higher.

- Target Aldehyde (CAS 33984-26-2):
 - State: Pale yellow to tan crystalline solid.
 - Melting Point: 96°C – 99°C (Typical range for pure fraction).
 - Note: Impure samples often manifest as oils or low-melting semisolids due to regioisomer mixtures.
- Carboxylic Acid Impurity (CAS 5775-88-2):
 - Melting Point: 237°C – 242°C.
 - Diagnostic: If your sample MP > 200°C, the aldehyde has oxidized.

Solubility Profile

Understanding the solubility is vital for recrystallization and assay development.

- High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
- Moderate Solubility: Ethanol, Methanol (Hot).
- Insoluble: Water, Hexanes (Cold).
- Recrystallization Solvent: Ethanol/Water (9:1) or Hexane/EtOAc mixtures are recommended for purification.

Synthesis & Impurity Origins[1]

The physical characteristics are directly downstream of the synthetic route. The standard synthesis involves the Vilsmeier-Haack formylation of 4-bromo-1,3-dimethylpyrazole.[1]

The Regioselectivity Challenge

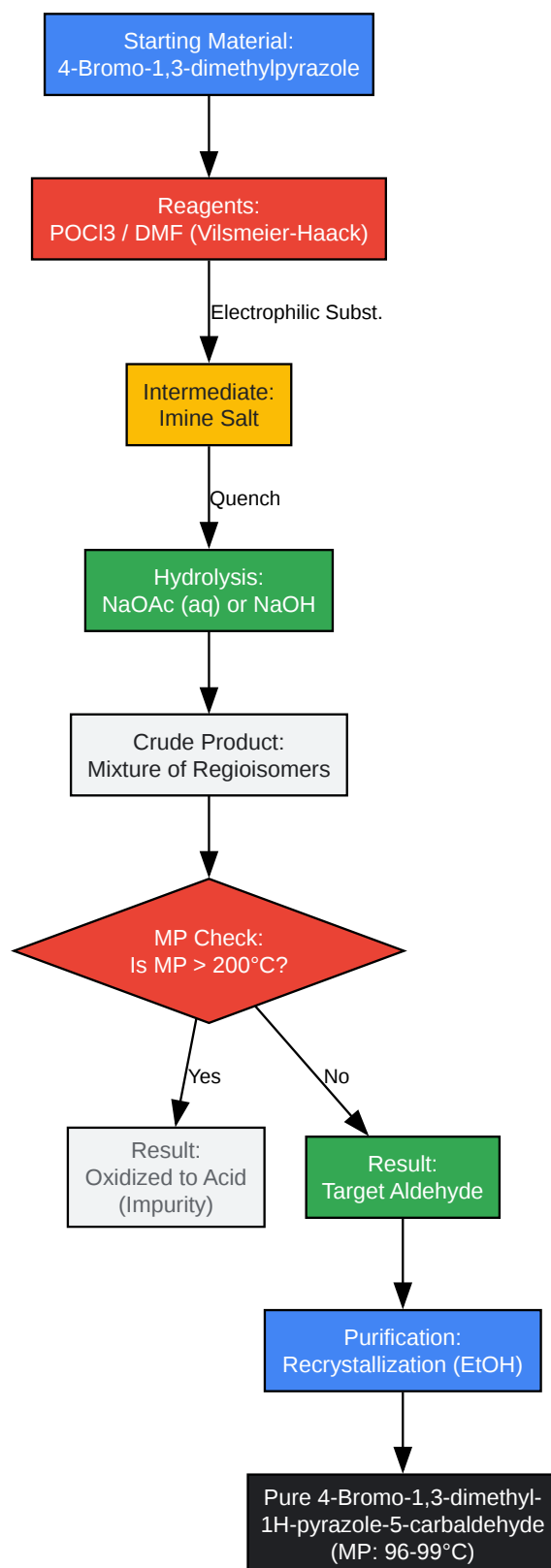
The Vilsmeier-Haack reaction is electrophilic aromatic substitution. The directing effects of the N-methyl and C-methyl groups compete.[1]

- 1,3-dimethyl isomer: The C5 position is more electron-rich but sterically hindered.
- 1,5-dimethyl isomer: The C3 position is less hindered.

This competition leads to mixtures that depress the melting point.

Workflow Diagram: Synthesis to Characterization

The following diagram outlines the critical decision points in the synthesis and isolation workflow.



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Figure 1: Synthetic workflow and critical control points for isolating the target aldehyde.

Critical Quality Attributes: Distinguishing Isomers

The most common failure mode in this chemistry is misidentifying the 1,5-dimethyl-3-carbaldehyde isomer as the target 1,3-dimethyl-5-carbaldehyde.[1] They have the same mass (LCMS is useless for differentiation) and similar polarity.

The NOESY NMR Protocol

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for validating the regiochemistry.

- Target (1,3-dimethyl-5-CHO):
 - The N-Methyl group (approx 4.0 ppm) is spatially close to the Aldehyde proton (approx 9.8 ppm).
 - Result: You will see a strong NOE correlation (cross-peak) between the N-Me and the CHO proton.
- Isomer (1,5-dimethyl-3-CHO):
 - The N-Methyl group is spatially close to the C5-Methyl group.
 - The Aldehyde is at C3, far from the N-Methyl.
 - Result: NOE between N-Me and C-Me; NO NOE between N-Me and CHO.

Isomer Differentiation Logic



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Figure 2: NMR logic tree for definitive structural assignment of pyrazole regioisomers.

Experimental Protocols

Melting Point Determination

Standard Operating Procedure (SOP)

- **Drying:** Ensure the sample is dried under vacuum (< 10 mbar) at 40°C for 4 hours to remove solvent residues (DCM solvates can depress MP by $10\text{-}20^{\circ}\text{C}$).
- **Packing:** Pack the capillary tube to a height of 3mm. Tap firmly to eliminate air pockets.
- **Ramp:**
 - **Fast Ramp:** $10^{\circ}\text{C}/\text{min}$ to 80°C .
 - **Slow Ramp:** $1^{\circ}\text{C}/\text{min}$ from 80°C to melt.
- **Observation:** Record the onset (meniscus formation) and clear point (complete liquid).
 - **Acceptance Criteria:** Range $< 2^{\circ}\text{C}$ (e.g., $96.5 - 97.8^{\circ}\text{C}$).

Purification of Crude Aldehyde

If the MP is low ($< 90^{\circ}\text{C}$), the sample likely contains the 1,5-isomer or unreacted starting material.

- **Dissolution:** Dissolve crude solid in minimum hot Ethanol (60°C).
- **Precipitation:** Add water dropwise until slight turbidity persists.
- **Cooling:** Allow to cool to room temperature slowly, then refrigerate at 4°C .
- **Filtration:** Filter the pale yellow needles. Wash with cold 10% EtOH/Water.
- **Data Check:** The 1,3-dimethyl-5-CHO isomer typically crystallizes more readily than the 1,5-isomer in aqueous ethanol.

Application in Drug Discovery

This aldehyde is a critical intermediate.^{[2][3]} The C4-Bromine allows for Suzuki Coupling to introduce biaryl systems (common in kinase inhibitors), while the C5-Aldehyde is often converted to:

- Amines: Via Reductive Amination (e.g., with morpholine/piperazine).
- Alkenes: Via Wittig/Horner-Wadsworth-Emmons reactions.
- Heterocycles: Cyclization to fused systems like pyrazolo[3,4-d]pyrimidines.

References

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